1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate typically involves multi-step organic reactions. The starting materials often include imidazo[1,2-a]pyridine derivatives and phenyl-substituted compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to introduce functional groups.
Oxidation reactions: To form the imidazo[1,2-a]pyridine core.
Coupling reactions: To link the hexamethylene bridge and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: To accelerate the reaction.
Controlled temperature and pressure: To maintain optimal reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce functional groups.
Substitution: To replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.
Biological Studies: Investigating its effects on biological systems and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific properties.
Industrial Chemistry: Applications in catalysis and as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Phenyl-substituted imidazo[1,2-a]pyridines: Similar in structure but with different substituents.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(3-(hydroxymethyl)-2-phenyl-, diperchlorate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
93835-41-7 |
---|---|
Molecular Formula |
C34H36Cl2N4O10 |
Molecular Weight |
731.6 g/mol |
IUPAC Name |
[1-[6-[3-(hydroxymethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium-1-yl]hexyl]-2-phenylimidazo[1,2-a]pyridin-1-ium-3-yl]methanol;diperchlorate |
InChI |
InChI=1S/C34H36N4O2.2ClHO4/c39-25-29-33(27-15-5-3-6-16-27)37(31-19-9-13-21-35(29)31)23-11-1-2-12-24-38-32-20-10-14-22-36(32)30(26-40)34(38)28-17-7-4-8-18-28;2*2-1(3,4)5/h3-10,13-22,39-40H,1-2,11-12,23-26H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
CXZZKSFGWLWLMH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=[N+]2CCCCCC[N+]4=C5C=CC=CN5C(=C4C6=CC=CC=C6)CO)CO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.